molecular formula C19H15ClN4OS2 B2779488 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole CAS No. 897480-04-5

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole

Cat. No.: B2779488
CAS No.: 897480-04-5
M. Wt: 414.93
InChI Key: JOGIIFXRRFUUGI-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The piperazine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include piperidine, ethanol, and activated carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole include other benzothiazole derivatives such as:

    3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Exhibits anti-tubercular activity.

    2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: Used in the development of antipsychotic drugs.

The uniqueness of this compound lies in its specific structural features and the combination of the benzothiazole and piperazine moieties, which contribute to its diverse biological activities .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c20-13-2-1-3-15-17(13)22-19(27-15)24-8-6-23(7-9-24)18(25)12-4-5-14-16(10-12)26-11-21-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGIIFXRRFUUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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